



Application Notes and Protocols for DBCO-N-bis(PEG4-acid) Conjugation

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Compound of Interest		
Compound Name:	DBCO-N-bis(PEG4-acid)	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of **DBCO-N-bis(PEG4-acid)** to amine-containing biomolecules, such as antibodies, for subsequent copper-free click chemistry applications. The provided methodologies are based on established protocols for similar DBCO-PEG-acid linkers and serve as a starting point for optimization.

Introduction

DBCO-N-bis(PEG4-acid) is a heterobifunctional, branched linker designed for bioconjugation. It features a dibenzocyclooctyne (DBCO) group for highly specific and bioorthogonal copperfree click chemistry reactions with azide-modified molecules.[1] The branched structure incorporates two tetraethylene glycol (PEG4) chains, each terminating in a carboxylic acid. This design enhances hydrophilicity, improves solubility in aqueous buffers, and reduces steric hindrance during conjugation.[1][2][3][4][5] The terminal carboxylic acid groups allow for covalent attachment to primary amines on biomolecules, such as the lysine residues of antibodies, through the formation of stable amide bonds.[1][2]

This two-step conjugation strategy involves the initial activation of the carboxylic acid groups and subsequent reaction with the biomolecule, followed by the strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-containing molecule of interest. This approach is widely used in the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.[1][2][6][7]



Principle of the Method

The conjugation process using **DBCO-N-bis(PEG4-acid)** follows a two-stage approach:

- Activation of the Linker: The two carboxylic acid groups of the DBCO-N-bis(PEG4-acid)
 linker are activated using carbodiimide chemistry, typically with N-(3-Dimethylaminopropyl)N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog
 (Sulfo-NHS).[1][8] This reaction forms a more reactive amine-reactive NHS ester.
- Conjugation to the Biomolecule: The activated DBCO linker is then reacted with the amine-containing biomolecule (e.g., an antibody). The NHS ester reacts with primary amines on the biomolecule to form a stable amide bond, resulting in a DBCO-functionalized biomolecule.
- Copper-Free Click Chemistry: The DBCO-functionalized biomolecule can then be conjugated
 to an azide-modified payload (e.g., a drug, fluorophore, or oligonucleotide) via a highly
 efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1]
 [2]

Quantitative Data Summary

The following tables summarize the recommended molar ratios and reaction conditions for the successful conjugation of **DBCO-N-bis(PEG4-acid)** to amine-containing biomolecules and the subsequent click reaction. Note that these are starting recommendations and optimal conditions may vary depending on the specific biomolecule and payload.

Table 1: Molar Ratios for Carboxylic Acid Activation and Amine Coupling



Parameter	Recommended Molar Ratio/Excess	Notes
DBCO-N-bis(PEG4-acid) : Biomolecule	5 to 20-fold molar excess of linker	A higher excess may be needed for dilute protein solutions.[8][9] Optimization is recommended to achieve the desired degree of labeling (DOL).
EDC : DBCO-N-bis(PEG4-acid)	1.2 to 2-fold molar excess	Use fresh EDC solution.[1][2]
NHS/Sulfo-NHS : DBCO-N-bis(PEG4-acid)	1.2 to 2-fold molar excess	Sulfo-NHS is recommended for reactions in aqueous buffers to improve solubility.[1][2][8]

Table 2: Molar Ratios for Copper-Free Click Chemistry (SPAAC)

Parameter	Recommended Molar Ratio/Excess	Notes
Azide-Payload : DBCO- Biomolecule	1.5 to 10-fold molar excess of azide-payload	A molar excess of the less abundant component is recommended to drive the reaction to completion.[1][8] [10] For antibody-small molecule conjugation, a 7.5-fold excess is a good starting point.[11][12]

Table 3: Reaction Conditions



Step	Parameter	Recommended Condition	Notes
Carboxylic Acid Activation	Buffer	0.1 M MES, pH 5.0- 6.0[1]	Carbodiimide activation is most efficient at acidic pH.
Temperature	Room Temperature (20-25°C)[1][8]		
Time	15-30 minutes[1][2]		
Amine Coupling	Buffer	Phosphate-Buffered Saline (PBS), pH 7.2- 7.5[1]	Amine-free buffers are crucial. Do not use Tris or glycine buffers. [13]
Temperature	Room Temperature (2-4 hours) or 4°C (overnight)[1][8]	Longer incubation at 4°C can improve conjugation efficiency for sensitive proteins.	
Quenching	1 M Tris-HCl, pH 8.0 or 1 M Glycine[1]	Add to a final concentration of 50-100 mM to quench unreacted NHS esters.[8]	
Copper-Free Click Reaction	Buffer	PBS, pH 7.4 or other azide-free buffer[1] [13]	_
Temperature	4°C to 37°C[8]	Room temperature for 4-12 hours or 4°C for 12-24 hours are common.[2][11][12]	
Time	2 to 24 hours[2][8]	Reaction progress can be monitored by LC- MS or SDS-PAGE.[2]	-



Experimental Protocols

Protocol 1: Two-Step Conjugation of DBCO-N-bis(PEG4-acid) to an Antibody

This protocol describes the activation of the carboxylic acid groups of the linker and subsequent conjugation to the primary amines of an antibody.

Materials:

- DBCO-N-bis(PEG4-acid)
- Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]
- Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[8]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0[1][8]
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

- Reagent Preparation:
 - Equilibrate all reagents to room temperature.
 - Prepare a stock solution of DBCO-N-bis(PEG4-acid) (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[1]
 - Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer.[8]



- Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.[10] If necessary, perform a buffer exchange using a desalting column.[10]
- Activation of DBCO-N-bis(PEG4-acid):
 - In a microcentrifuge tube, add the desired molar excess of the DBCO-N-bis(PEG4-acid) stock solution to the Activation Buffer.
 - Add a 1.2 to 2-fold molar excess of EDC and Sulfo-NHS relative to the DBCO-N-bis(PEG4-acid).[1][8]
 - Incubate for 15-30 minutes at room temperature.[1][2]
- · Conjugation to Antibody:
 - Immediately add the activated DBCO-linker solution to the antibody solution.
 - The final concentration of the organic solvent (DMSO or DMF) should not exceed 10%
 (v/v) to maintain antibody integrity.[6]
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][8]
- · Quenching and Purification:
 - Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[8]
 - Remove excess, unreacted DBCO linker and byproducts using a desalting column equilibrated with PBS, pH 7.4.[8]

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol describes the conjugation of the DBCO-functionalized antibody to an azidemodified molecule.

Materials:



- Purified DBCO-functionalized antibody
- Azide-containing molecule
- Reaction Buffer: PBS, pH 7.4, or other suitable amine- and azide-free buffer[1][13]
- Purification system (e.g., size-exclusion chromatography, dialysis)[8][14][15]

Procedure:

- Reaction Setup:
 - Dissolve the azide-containing molecule in the Reaction Buffer.
 - Add the azide-containing molecule to the DBCO-functionalized antibody solution. A 1.5 to 10-fold molar excess of the azide-payload is recommended.[10]
- Incubation:
 - Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C.[2]
 [11][12] The reaction can be extended up to 24 hours to improve efficiency.[8]
- Purification:
 - Purify the final antibody conjugate from unreacted payload and other impurities using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[8][14][15]

Protocol 3: Characterization of the Conjugate

Degree of Labeling (DOL) Calculation:

The DOL, which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group).[7][16][17]

 Measure the absorbance of the purified DBCO-antibody solution at 280 nm (A280) and 309 nm (A309).



• Calculate the DOL using the following formula:[7]

DOL =
$$(A_{309} \times \varepsilon \text{ protein}) / ((A_{280} - CF \times A_{309}) \times \varepsilon \text{ DBCO})$$

Where:

- \circ ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[18]
- ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).[17][18]
- CF is a correction factor for the absorbance of the DBCO group at 280 nm (A280/A309).

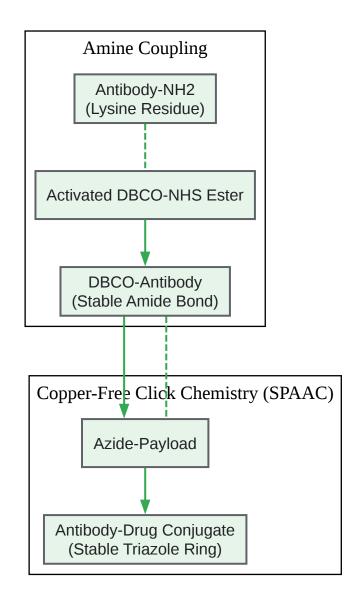
Mandatory Visualizations



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Caption: Experimental workflow for two-step bioconjugation using **DBCO-N-bis(PEG4-acid)**.





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Caption: Chemical pathway for bioconjugation with DBCO-N-bis(PEG4-acid).

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Methodological & Application





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